Home > Products > Screening Compounds P117681 > 4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide
4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide -

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

Catalog Number: EVT-6026007
CAS Number:
Molecular Formula: C18H18N4O5S
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for hematologic malignancies. It undergoes extensive metabolism, primarily through enzymatic oxidation and nitro reduction. [ [] ]

Relevance: While Venetoclax shares the benzamide core structure with 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, it features a more complex substitution pattern with a piperazine ring, a biphenyl moiety, and a pyrrolopyridine group. The presence of a nitro group in both compounds highlights a potential shared metabolic pathway involving nitro reduction. [ [] ]

Semantic Scholar Paper Reference Link:

Venetoclax N-Oxide (VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. It undergoes a [, ] Meisenheimer rearrangement to form the venetoclax hydroxylamine impurity (VHA). [ [] ]

Relevance: VNO is structurally related to 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide through the shared benzamide core and the presence of a nitro group. The formation of VNO through oxidation of Venetoclax highlights the susceptibility of these types of compounds to oxidative modifications. [ [] ]

Semantic Scholar Paper Reference Link:

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another potential impurity of Venetoclax, formed from the [, ] Meisenheimer rearrangement of VNO. [ [] ]

Relevance: VHA, like VNO, shares the benzamide core structure and a nitro group with 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide. The formation of VHA through rearrangement of the N-oxide further emphasizes potential chemical transformations these compounds might undergo. [ [] ]

Semantic Scholar Paper Reference Link:

2-((1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy)-N-((3-Amino-4-(((Tetrahydro-2H-Pyran-4-yl)Methyl)Amino)Phenyl)Sulfonyl)-4-(4-((4ʹ-Chloro-5,5-Dimethyl-3,4,5,6-Tetrahydro-[1,1ʹ-Biphenyl]-2-yl)Methyl)Piperazin-1-yl)Benzamide (M30)

Compound Description: M30 is a major nitro reduction metabolite of Venetoclax, likely formed by gut bacteria. [ [] ]

Relevance: M30 and 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide share the benzamide core structure and demonstrate the susceptibility of nitro-containing benzamides to undergo nitro reduction. [ [] ]

Semantic Scholar Paper Reference Link:

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)Benzamide Derivatives

Compound Description: These thiazolidinone-based compounds were synthesized and evaluated for their antimicrobial activity. Derivatives with electron-donating groups on the phenyl ring exhibited good antimicrobial activity. [ [] ]

Relevance: Although these compounds belong to the thiazolidinone class rather than benzamides, their exploration of structure-activity relationships relating to electron-donating and electron-withdrawing substituents on the phenyl ring can inform the design and potential biological activity of 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, as it also features a substituted phenyl ring. [ [] ]

Semantic Scholar Paper Reference Link:

Disubstituted Alkyl 4-(Substituted)-2,6-Dimethyl-1-((4-Oxo-3-(4-Sulfamoylphenyl)-2-Thioxo-3,4-Dihydroquinazolin-1(2H)-Yl)Methyl)-1,4-Dihydropyridine-3,5-Dicarboxylate

Compound Description: These compounds, combining 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties, were synthesized and evaluated for their antiulcer activity. The compounds exhibited comparable antiulcer activity to ranitidine, with methoxy and nitro substitutions showing enhanced activity. [ [] ]

Relevance: While structurally distinct from 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, this series highlights the impact of methoxy and nitro substituents on biological activity. This knowledge could inform the exploration of the target compound's potential pharmacological properties, considering its own methoxy and nitro substitutions. [ [] ]

Semantic Scholar Paper Reference Link:

Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore

Compound Description: This series of compounds, featuring various N-phenyl substituents on a phthalimide core, was evaluated for anticonvulsant and neurotoxic properties. Some compounds showed promising anticonvulsant activity, with one specific derivative (2-chloro-4-amino N-phenyl phthalimide) demonstrating interaction with multiple ion channels. [ [] ]

Relevance: This research emphasizes the influence of N-phenyl substitutions on biological activity, particularly within the context of a phthalimide pharmacophore. Despite structural differences, this information could be insightful for 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, considering its own substituted phenyl ring connected to the benzamide core through a nitrogen atom. [ [] ]

Semantic Scholar Paper Reference Link:

8-Methoxy-2[N-n-Propyl,N-3-(2-Nitro-4-Azido-Phenyl)-Aminopropyl]Aminotetralin (8-Methoxy-3'-NAP-Amino-PAT)

Compound Description: This compound, a photoaffinity ligand, was designed to study the central 5-HT1A receptor binding site. It displaced [3H]8-OH-DPAT from 5-HT1A sites and, under UV irradiation, irreversibly blocked a significant portion of these binding sites. [ [] ]

Relevance: Although structurally distinct from the target compound, 8-methoxy-3'-NAP-amino-PAT shares the presence of a nitro group and an aromatic ring system. It highlights the potential for using photoaffinity ligands to study the binding interactions of compounds like 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide. [ [] ]

Semantic Scholar Paper Reference Link:

N-(2-((4-Nitro-2-(Trifluoromethyl)Phenyl)Amino)Ethyl)Benzamide (NPBA)

Compound Description: NPBA is a potent and selective activator of the TASK-3 channel, a member of the K2P family involved in various physiological and pathological processes. [ [] ]

Relevance: NPBA and 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide both belong to the benzamide class, emphasizing the versatility of this core structure for targeting various biological targets. NPBA's high selectivity for TASK-3 channels highlights the potential for achieving specific pharmacological effects with tailored benzamide derivatives. [ [] ]

Semantic Scholar Paper Reference Link:

N-(Phenyl(Piperidin-2-yl)Methyl)Benzamide Derivatives

Compound Description: These benzamide derivatives were investigated for potential therapeutic applications. The research focuses on their structural variations, including different substituents on the phenyl ring and variations within the piperidine moiety. [ [] ]

Relevance: This series exemplifies the diversity within the benzamide class and the impact of structural modifications on potential therapeutic applications. This information can guide further investigations into the biological activity and potential applications of 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide. [ [] ]

Semantic Scholar Paper Reference Link:

4-(5-Benzo[1,3]Dioxol-5-yl-4-Pyridin-2-yl1H-Imidazol-2-yl)-Benzamide (SB-431542)

Compound Description: SB-431542 is a selective inhibitor of the TGF-β type I receptor kinase activity (ALK5), exhibiting an IC50 of 94 nM for inhibiting Smad3 phosphorylation. It effectively inhibits TGF-β1-induced extracellular matrix production. [ [] ]

Relevance: Although structurally distinct from the target compound, SB-431542 highlights the potential for designing benzamide derivatives with high selectivity and potency towards specific kinase targets. This knowledge is valuable for exploring potential biological targets and developing pharmacological applications for 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide. [ [] ]

Semantic Scholar Paper Reference Link:

Benzamide Derivatives to Inhibit ABL1, ABL2, and BCR-ABL1 Activity

Compound Description: This series of benzamide derivatives was designed to inhibit the activity of ABL1, ABL2, and BCR-ABL1 tyrosine kinases, important targets in cancer therapy. The compounds feature diverse substituents on the benzamide core, including pyrimidinyl, pyridinyl, pyrrolidinyl, and piperidinyl groups. [ [] ]

Relevance: This research showcases the potential of benzamides as kinase inhibitors and explores the impact of various substituents on their activity. This information can guide the development of 4-methoxy-3-nitro-N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide as a potential kinase inhibitor, considering its own substituted benzamide core. [ [] ]

Semantic Scholar Paper Reference Link:

Properties

Product Name

4-methoxy-3-nitro-N-{4-[(propanoylcarbamothioyl)amino]phenyl}benzamide

IUPAC Name

4-methoxy-3-nitro-N-[4-(propanoylcarbamothioylamino)phenyl]benzamide

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C18H18N4O5S/c1-3-16(23)21-18(28)20-13-7-5-12(6-8-13)19-17(24)11-4-9-15(27-2)14(10-11)22(25)26/h4-10H,3H2,1-2H3,(H,19,24)(H2,20,21,23,28)

InChI Key

ADQVDRFJCYMEOM-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.